molecular formula C14H18BrN B8608186 6-Bromo-1-cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

6-Bromo-1-cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8608186
M. Wt: 280.20 g/mol
InChI Key: FXHDUXILEMWPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C14H18BrN and its molecular weight is 280.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18BrN

Molecular Weight

280.20 g/mol

IUPAC Name

6-bromo-1-cyclopropyl-4,4-dimethyl-2,3-dihydroquinoline

InChI

InChI=1S/C14H18BrN/c1-14(2)7-8-16(11-4-5-11)13-6-3-10(15)9-12(13)14/h3,6,9,11H,4-5,7-8H2,1-2H3

InChI Key

FXHDUXILEMWPIC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)Br)C3CC3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred, cooled (0° C.) solution of 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline-1-carbaldehyde (Intermediate 50, 21.8, 6.7 mmol) in anhydrous tetrahydrofuran (20 mL) under argon was treated with titanium tetra-iso-propoxide (2.15 mL, 7.39 mmol) followed by 3M solution of ethyl magnesium bromide in diethyl ether (5.6 mL, 16.8 mmol) and the reaction mixture was then heated at 50° C. overnight. It was then cooled in an ice-bath, quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether (×2). The combined organic phase was dried over anhydrous sodium sulfate, filtered over celite and evaporated in vacuo to residue which was subjected to flash column chromatography over silica gel (230-400 mesh) using 5% ethyl acetate in hexane as the eluent to afford the title compound as an oil (1.2 g, 64%).
Quantity
6.7 mmol
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0 (± 1) mol
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20 mL
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titanium tetra-iso-propoxide
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2.15 mL
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solution
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5.6 mL
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Yield
64%

Synthesis routes and methods II

Procedure details

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